1-Benzyl-3-phenylpiperidine is a compound that belongs to the class of piperidine derivatives, characterized by its unique structure featuring a piperidine ring substituted with benzyl and phenyl groups. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
1-Benzyl-3-phenylpiperidine can be synthesized through various chemical methods, which typically involve the modification of simpler piperidine derivatives. These synthetic routes often utilize readily available starting materials, making them suitable for both laboratory and industrial applications.
This compound is classified as an organic heterocyclic compound, specifically a piperidine derivative. Its structural formula can be represented as C18H22N, indicating the presence of carbon, hydrogen, and nitrogen atoms.
The synthesis of 1-benzyl-3-phenylpiperidine can be accomplished through several methodologies. One effective approach involves the use of a Grignard reaction followed by subsequent steps to form the desired piperidine structure.
Technical Details:
For instance, one method involves treating 2-phenylacetophenone with benzylamine in the presence of a catalyst to yield 1-benzyl-3-phenylpiperidine in a multi-step reaction sequence .
The molecular structure of 1-benzyl-3-phenylpiperidine consists of a six-membered piperidine ring with two substituents: a benzyl group at one nitrogen atom and a phenyl group at the third carbon atom of the ring.
1-Benzyl-3-phenylpiperidine can participate in various chemical reactions typical for amines and heterocycles, including:
Technical Details:
For example, the acylation of this compound with acetic anhydride can produce N-acetyl derivatives, which may exhibit different pharmacological properties .
The mechanism of action for 1-benzyl-3-phenylpiperidine primarily involves interactions with neurotransmitter systems in the brain. Compounds of this class may act as inhibitors or modulators at various receptor sites, including dopamine and serotonin receptors.
Process:
Data from pharmacological studies suggest that similar compounds exhibit significant affinity for dopamine receptors, indicating potential applications in treating neurological disorders .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the identity and purity of synthesized compounds .
1-Benzyl-3-phenylpiperidine has potential applications in:
Its structural features make it a candidate for further modification to enhance biological activity or reduce side effects in therapeutic contexts .
1-Benzyl-3-phenylpiperidine represents a privileged scaffold in medicinal chemistry, combining a piperidine core with two aromatic pharmacophores. This structural motif exhibits significant three-dimensional complexity due to potential stereochemical variations at the C3 and C4 positions. The piperidine nitrogen's basicity (pKa ~10-11) facilitates salt formation and enhances bioavailability, while the benzyl and phenyl substituents enable diverse interactions with biological targets through π-stacking, hydrophobic effects, and steric complementarity. The compound's versatility stems from multiple sites for chemical modification: the piperidine nitrogen can be alkylated or acylated, the benzyl group supports ring substitutions, and the C3 phenyl accommodates diverse electronic and steric modifications [8] [9].
Table 1: Fundamental Chemical Characteristics of 1-Benzyl-3-phenylpiperidine
Property | Description |
---|---|
IUPAC Name | 1-Benzyl-3-phenylpiperidine |
Molecular Formula | C₁₈H₂₁N |
Core Structure | Piperidine ring with N1-benzyl and C3-phenyl substituents |
Key Modifiable Sites | Piperidine nitrogen, benzyl aromatic ring, C3-phenyl ring, stereochemistry at C3/C4 |
Physicochemical Properties | LogP: ~3.5-4.0; Basic center (pKa ~10-11); Molecular weight: 251.36 g/mol; TPSA: ~12 Ų (for tertiary amine) |
The chemical significance of 1-benzyl-3-phenylpiperidine lies in its dual functionality as a conformational scaffold and pharmacophore carrier. The piperidine ring adopts chair or boat conformations that position the C3-phenyl group either equatorially or axially, significantly influencing biological activity. This spatial arrangement creates distinct topographies for target engagement—equatorial positioning favors flat binding surfaces, while axial orientation enhances interactions with deep receptor pockets [8] [9]. The benzyl group provides steric bulk that shields the piperidine nitrogen and influences metabolic stability through ortho-substitution effects.
In heterocyclic chemistry, this scaffold belongs to the 3-arylpiperidine family, characterized by a sp³-hybridized carbon linkage between the heterocycle and aryl group. This contrasts with 4-arylpiperidines (where the aryl group attaches directly to a chiral center) and N-arylpiperidines (featuring sp²-hybridized linkages). The C3 attachment creates a stereogenic center that profoundly impacts receptor binding, as evidenced by enantioselective activity in opioid receptor agonism [7] [8].
Table 2: Comparative Analysis of Piperidine-Based Heterocycles in Drug Discovery
Heterocycle Class | Representative Structure | Key Features | Biological Relevance |
---|---|---|---|
3-Arylpiperidines | 1-Benzyl-3-phenylpiperidine | Chiral center at C3; flexible benzyl group; conformer-dependent activity | Opioid receptor modulators [7], AChE inhibitors |
4-Arylpiperidines | 1-Benzyl-4-phenylpiperidine | Chiral center at C4; constrained geometry | Dopamine receptor ligands |
N-Arylpiperidines | 1-Phenylpiperidine | Planar aniline-like nitrogen; extended conjugation | Serotonin receptor modulators |
Fused Quinolines | 1,2,3,4-Tetrahydroquinoline | Rigid tricyclic system; planar aromatic region | Antimalarials, kinase inhibitors [2] |
The scaffold's synthetic versatility enables diverse transformations:
The historical trajectory of 1-benzyl-3-phenylpiperidine development parallels key advances in heterocyclic synthesis. Initial synthetic approaches in the 1960s relied on cumbersome multistep sequences starting from phenylacetone, involving cyanoethylation, hydrolysis, and cyclization under harsh conditions, yielding racemic mixtures with poor stereocontrol [5]. The 1990s witnessed catalytic asymmetric hydrogenation breakthroughs using chiral Rh(I)-DuPHOS complexes, enabling enantioselective synthesis of cis-3-phenylpiperidine precursors with >90% ee [8].
A pivotal advancement emerged through reductive amination strategies using oxime intermediates. As detailed in Tetrahedron: Asymmetry (2009), researchers achieved high-yield synthesis of racemic cis-4-amino-1-benzyl-3-phenylpiperidine via piperidone oxime formation followed by LiAlH₄ reduction. Optical resolution was accomplished through diastereomeric salt formation with (R)-mandelic acid, yielding enantiopure (>99% ee) intermediates for pharmacological studies [8]. The absolute configuration was unequivocally confirmed by X-ray crystallography of 4-bromobenzenesulfonyl derivatives, establishing the (3R,4S) configuration as the biologically relevant enantiomer for κ-opioid receptor binding [7] [8].
Table 3: Milestones in 1-Benzyl-3-phenylpiperidine Chemistry
Time Period | Development | Impact |
---|---|---|
1960s | Classical synthesis via cyanoethylation/cyclization | Enabled initial access but with racemic mixtures and low yields |
1980s | Microwave-assisted double aza-Michael cyclizations [7] | Improved efficiency for 3,4-disubstituted piperidines; reduced reaction times |
1990s | Catalytic asymmetric hydrogenation techniques | Provided enantioselective routes to key intermediates; ee >90% |
2000s | Resolution via chiral mandelate salts [8] | Delivered enantiopure (>99% ee) building blocks for structure-activity studies |
2010s | Structure-guided design based on κ-opioid receptor crystal structures | Enabled rational optimization of 3-phenyl substituents for enhanced selectivity [7] |
Contemporary synthetic innovations include:
1-Benzyl-3-phenylpiperidine serves as a versatile molecular scaffold in CNS drug discovery, particularly for opioid receptor modulation and acetylcholinesterase inhibition. Structure-activity relationship (SAR) studies reveal that electronic and steric properties of the C3-phenyl substituent critically determine biological activity. In κ-opioid receptor (KOR) agonists, meta-methyl and ortho-chloro substituents enhance potency 5-8 fold compared to unsubstituted analogs. The ED₅₀ values demonstrate dramatic stereochemical dependence: trans-2'-chloro derivatives exhibit ED₅₀ = 0.60 mg/kg (s.c.) in murine writhing tests, versus 5.47 mg/kg for unsubstituted controls [7].
Table 4: Pharmacological Profile of Selected 1-Benzyl-3-phenylpiperidine Derivatives
Compound | C3 Substituent | Configuration | Biological Target | Potency (ED₅₀ or IC₅₀) | Selectivity Profile |
---|---|---|---|---|---|
cis-4c [7] | 3'-methyl | cis | κ-opioid receptor (KOR) | 0.91 mg/kg | Antagonized by nor-BNI; no MOR/DOR activity |
trans-4g [7] | 2'-chloro | trans | κ-opioid receptor (KOR) | 0.60 mg/kg | Full KOR selectivity (no MOR/DOR cross-reactivity) |
6d [3] | N/A | N/A | Acetylcholinesterase | 6.8 nM (IC₅₀) | 100-fold selectivity over butyrylcholinesterase |
Lead compound [3] | None | N/A | Acetylcholinesterase | 9.8 mg/kg (ED₅₀, ACh elevation) | Dose-dependent ACh increase in mouse forebrain |
The scaffold demonstrates remarkable target promiscuity:
The scaffold's drug discovery applications extend beyond CNS targets:
Educational programs like Bath University's "Chemistry for Drug Discovery" emphasize practical synthesis of 3-phenylpiperidine derivatives, training students in modern techniques like microwave-assisted cyclization and chiral resolution [6]. This pedagogical focus underscores the scaffold's ongoing relevance in developing new therapeutic agents targeting neurologically and metabolically important proteins.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9